molecular formula C24H30FN3O5S B6494157 N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 898460-93-0

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6494157
CAS No.: 898460-93-0
M. Wt: 491.6 g/mol
InChI Key: VBJSSAKJMIMJSB-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker. The ethanediamide moiety bridges two aromatic groups: a 3-methoxyphenylmethyl unit and a piperidin-2-yl ethyl chain.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-17-14-21(9-10-22(17)25)34(31,32)28-13-4-3-7-19(28)11-12-26-23(29)24(30)27-16-18-6-5-8-20(15-18)33-2/h5-6,8-10,14-15,19H,3-4,7,11-13,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJSSAKJMIMJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and amide-containing analogs. Below is a detailed comparison based on substituents, physicochemical properties, and functional relevance:

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Weight* Functional Groups
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, 3-methoxyphenylmethyl, ethanediamide ~570 g/mol† Sulfonamide, diamide, piperidine
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide 2-(Methylsulfanyl)benzyl, 4-(trifluoromethoxy)phenyl, ethanediamide ~550 g/mol† Thioether, trifluoromethoxy, diamide
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) 4-Methoxyphenyl, phenylethyl, butanamide ~437 g/mol Opioid-like amide, piperidine
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzene Chromen-4-one, pyrazolopyrimidine, fluorophenyl 589.1 g/mol Heterocyclic, fluorinated, sulfonamide

*Calculated based on molecular formulas; †Estimated due to lack of explicit data.

Key Observations:

Sulfonamide vs. Amide Linkages :

  • The target compound’s 4-fluoro-3-methylbenzenesulfonyl group enhances electrophilicity and binding affinity compared to the methylsulfanyl group in . Sulfonamides are typically more stable and resistant to enzymatic degradation than thioethers .
  • In contrast, 4-Methoxybutyrylfentanyl uses a butanamide linker, prioritizing flexibility and lipid solubility for central nervous system penetration.

Aromatic Substitutions :

  • The 3-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding, whereas the 4-(trifluoromethoxy)phenyl group in increases lipophilicity and metabolic stability .

Research Implications and Limitations

While the evidence lacks direct data on the target compound’s bioactivity, structural parallels to sulfonamide-based protease inhibitors (e.g., ) and opioid analogs (e.g., ) suggest plausible therapeutic avenues. However, the 3-methoxyphenyl group’s ortho-substitution may hinder binding compared to para-substituted derivatives in . Further studies are needed to elucidate its pharmacokinetics and target specificity.

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